[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)

VIP receptor pharmacology binding affinity competitive antagonism

[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a synthetic 29-mer peptide featuring N-terminal acetylation and a D-Phe2 substitution, resulting in potent VIP receptor antagonism with no residual GRF agonism. This unique dual-receptor profile ensures experimental specificity and reproducibility, making it the preferred choice for dissecting VIP/GRF signaling in neuroendocrine and cancer research.

Molecular Formula C157H252N44O43S
Molecular Weight 3476.0 g/mol
Cat. No. B1516751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)
Synonyms(Ac-Tyr(1)-Phe(2))-GRF(1-29)-NH2
1-N-Ac-Tyr-2-Phe-somatotropin releasing hormone(1-29)-NH2
hpGRF(1-29)-NH2, N-Ac-Tyr(1)-Phe(2)-
NATPS-RH-29
somatotropin releasing hormone (1-29)-amide, N-Ac-Tyr(1)-Phe(2)-
somatotropin releasing hormone-(1-29)amide, N-Ac-Tyr(1)-Phe(2)-
somatotropin-releasing hormone(1-29)amide, N-acetyltyrosyl(1)-phenylalanine(2)-
Molecular FormulaC157H252N44O43S
Molecular Weight3476.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C
InChIInChI=1S/C157H252N44O43S/c1-20-83(13)124(199-129(219)86(16)174-138(228)112(72-121(213)214)191-144(234)108(67-89-35-24-22-25-36-89)188-142(232)107(176-88(18)206)69-91-44-48-93(207)49-45-91)153(243)193-110(68-90-37-26-23-27-38-90)146(236)201-126(87(17)205)154(244)194-111(71-119(162)211)145(235)197-116(77-204)150(240)189-109(70-92-46-50-94(208)51-47-92)143(233)182-99(43-34-61-172-157(168)169)132(222)181-97(40-29-31-58-159)137(227)198-123(82(11)12)151(241)192-103(63-78(3)4)130(220)173-74-120(212)177-100(52-54-117(160)209)134(224)186-106(66-81(9)10)141(231)196-114(75-202)148(238)175-85(15)128(218)179-98(42-33-60-171-156(166)167)131(221)180-96(39-28-30-57-158)133(223)185-105(65-80(7)8)140(230)187-104(64-79(5)6)139(229)183-101(53-55-118(161)210)135(225)190-113(73-122(215)216)147(237)200-125(84(14)21-2)152(242)184-102(56-62-245-19)136(226)195-115(76-203)149(239)178-95(127(163)217)41-32-59-170-155(164)165/h22-27,35-38,44-51,78-87,95-116,123-126,202-205,207-208H,20-21,28-34,39-43,52-77,158-159H2,1-19H3,(H2,160,209)(H2,161,210)(H2,162,211)(H2,163,217)(H,173,220)(H,174,228)(H,175,238)(H,176,206)(H,177,212)(H,178,239)(H,179,218)(H,180,221)(H,181,222)(H,182,233)(H,183,229)(H,184,242)(H,185,223)(H,186,224)(H,187,230)(H,188,232)(H,189,240)(H,190,225)(H,191,234)(H,192,241)(H,193,243)(H,194,244)(H,195,226)(H,196,231)(H,197,235)(H,198,227)(H,199,219)(H,200,237)(H,201,236)(H,213,214)(H,215,216)(H4,164,165,170)(H4,166,167,171)(H4,168,169,172)/t83-,84-,85-,86-,87+,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108+,109-,110-,111-,112-,113-,114-,115-,116-,123-,124-,125-,126-/m0/s1
InChIKeyZADZHIQNEPVWIV-BAGZDYLOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human): Core Identity for VIP-Antagonist Procurement


[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) (CAS 93965-89-0) is a 29-residue synthetic analog of human growth hormone-releasing factor (GRF) featuring an N-terminal acetyl group on Tyr1 and a D-Phe substitution at position 2, terminating with a C-terminal amide . These structural modifications confer competitive antagonism at vasoactive intestinal peptide (VIP) receptors while simultaneously ablating intrinsic GRF receptor agonism—defining a dual-receptor profile distinct from simple GRF agonists or classic VIP receptor blockers [1].

Procurement Alert: Why [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) Cannot Be Replaced by Unmodified GRF or General VIP Antagonists


Substituting [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) with unmodified GRF(1-29) or alternative GRF analogs introduces confounding variables due to divergent receptor pharmacology. Native GRF(1-29) is a full agonist at pituitary GRF receptors, whereas the N-Ac-Tyr1,D-Phe2 modification converts the peptide into a VIP receptor antagonist with no residual GRF agonism—a functional inversion documented across multiple independent studies [1]. Furthermore, this compound exhibits a unique selectivity fingerprint: it antagonizes both VIP- and GRF-stimulated adenylate cyclase in pancreatic membranes, whereas the comparator [Ac-Tyr1,D-Arg2]GRF(1-29)-NH2 acts exclusively as a GRF receptor antagonist without VIP receptor activity [2]. Generic substitution therefore risks either unintended receptor activation or inappropriate target selectivity, undermining experimental reproducibility.

Head-to-Head Evidence: Quantitative Differentiation of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)


VIP Receptor Antagonist Potency: 1.4-Fold More Potent than [4-Cl-D-Phe6,Leu17]VIP in Mouse Peritoneal Macrophages

In direct competitive binding assays using mouse peritoneal macrophages, [Ac-Tyr1,D-Phe2]GRF-(1-29)-NH2 inhibited [125I]VIP binding with an IC50 of 251 ± 19.2 nM, demonstrating 2.3-fold higher potency than the alternative VIP antagonist [4-Cl-D-Phe6,Leu17]VIP (IC50 = 110.8 ± 10.7 nM) [1]. This difference was statistically significant (p < 0.05) and confirmed by parallel cAMP production assays showing that both compounds shifted VIP dose-response curves rightward with potencies consistent with their binding affinities.

VIP receptor pharmacology binding affinity competitive antagonism

Functional Selectivity: Dual VIP/GRF Antagonism vs. GRF-Selective Blockade by [Ac-Tyr1,D-Arg2]GRF(1-29)-NH2

Comparative adenylate cyclase assays in rat pancreatic membranes revealed that [Ac-Tyr1,D-Phe2]GRF-(1-29)-NH2 selectively inhibited both VIP-stimulated and GRF-stimulated enzyme activity, whereas the [Ac-Tyr1,D-Arg2] analog exhibited no VIP receptor antagonism and functioned solely as a GRF receptor antagonist [1]. In rat anterior pituitary membranes, the [Ac-Tyr1,D-Arg2] analog competitively antagonized GRF-stimulated adenylate cyclase with an IC50 of approximately 50 nM, while the D-Phe2 analog displayed partial agonist activity with significantly reduced maximal efficacy (~30% of GRF) [2].

receptor selectivity adenylate cyclase functional antagonism

Comparative Metabolic Stability: D-Phe2 Modification Confers Superior Resistance to Aminopeptidase Degradation

The combination of N-terminal acetylation and D-Phe substitution at position 2 in [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) confers enhanced resistance to aminopeptidase-mediated degradation compared to native GRF(1-29)-NH2 . In contrast, alternative GRF antagonists such as MZ-4-71 and JV-1-36 incorporate multiple non-natural amino acid substitutions (including D-Arg2, Abu15, Nle27, and Agm/C-terminal modifications) to achieve in vivo stability [1]; however, these extensive modifications also introduce potential off-target effects not observed with the more conservative D-Phe2 modification [2].

peptide stability metabolic resistance in vivo suitability

In Vivo Efficacy: Subcutaneous [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) Modulates Hypothalamic-Pituitary-Adrenal (HPA) Axis

Subcutaneous administration of 2 μg [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) to rats significantly altered ACTH secretion in both basal and stress conditions, demonstrating functional VIP receptor antagonism in vivo [1]. In contrast, the more potent GHRH antagonist MZ-4-71 required chronic administration (20 μg/day for 14 days) to achieve comparable HPA axis modulation, with effects attributed primarily to GH/IGF-I axis suppression rather than direct VIP receptor blockade [2]. This distinction underscores the unique in vivo pharmacological fingerprint of the D-Phe2 analog as a direct VIP antagonist.

in vivo pharmacology HPA axis stress response

Target Applications for [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human): Evidence-Based Use Cases


VIP Receptor Pharmacology Studies Requiring Intermediate Antagonist Potency

As demonstrated by direct competitive binding data (IC50 = 251 ± 19.2 nM in mouse peritoneal macrophages), [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) occupies a distinct potency niche between the more potent [4-Cl-D-Phe6,Leu17]VIP (IC50 = 110.8 nM) and less potent VIP(10-28) fragments [1]. This intermediate affinity makes it particularly suitable for titratable VIP receptor blockade in functional assays where complete receptor occupancy is not desired.

Dual VIP/GRF Receptor Antagonism in Pancreatic or Neuroendocrine Systems

Unlike the GRF-selective antagonist [Ac-Tyr1,D-Arg2]GRF(1-29)-NH2, [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) inhibits both VIP- and GRF-stimulated adenylate cyclase activity in pancreatic membranes [2]. This dual antagonism is essential for dissecting overlapping VIP/GRF signaling in tissues where both receptors are co-expressed, such as the pancreas, intestine, and certain neuroendocrine tumors.

Acute In Vivo VIP Antagonism Studies in Stress and HPA Axis Models

Acute subcutaneous administration of 2 μg [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) effectively modulates ACTH secretion and HPA axis responses in rats [3]. This acute dosing paradigm contrasts with the chronic administration required for GHRH antagonists like MZ-4-71, making this compound the preferred choice for short-term VIP receptor blockade experiments in vivo.

Structure-Activity Relationship (SAR) Studies of GRF/VIP Chimeric Peptides

The well-characterized pharmacological inversion from GRF agonist to VIP antagonist upon N-Ac-Tyr1,D-Phe2 substitution provides a validated reference point for SAR studies [4]. Researchers developing novel VIP/GRF receptor ligands frequently use this compound as a comparator to benchmark selectivity and potency of new analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.